2-(3-Aminopyrrolidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
CAS No.: 1247554-32-0
Cat. No.: VC3203059
Molecular Formula: C10H19N3O
Molecular Weight: 197.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1247554-32-0 |
|---|---|
| Molecular Formula | C10H19N3O |
| Molecular Weight | 197.28 g/mol |
| IUPAC Name | 2-(3-aminopyrrolidin-1-yl)-1-pyrrolidin-1-ylethanone |
| Standard InChI | InChI=1S/C10H19N3O/c11-9-3-6-12(7-9)8-10(14)13-4-1-2-5-13/h9H,1-8,11H2 |
| Standard InChI Key | SCILBYKCYNHNCQ-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)CN2CCC(C2)N |
| Canonical SMILES | C1CCN(C1)C(=O)CN2CCC(C2)N |
Introduction
Chemical Structure and Properties
2-(3-Aminopyrrolidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one (CAS: 1247554-32-0) is a heterocyclic compound featuring two pyrrolidine rings connected through an ethanone bridge, with an amino group at the 3-position of one pyrrolidine ring. This structural arrangement provides distinct chemical characteristics that contribute to its biochemical interactions.
Physical and Chemical Properties
The compound exhibits notable physicochemical properties as outlined in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C10H19N3O |
| Molecular Weight | 197.28 g/mol |
| Physical Appearance | Crystalline solid |
| Standard Purity | ≥95% |
| Hydrogen Bond Donors | 1 (amino group) |
| Hydrogen Bond Acceptors | 3 (1 oxygen, 2 nitrogen) |
| Log P (estimated) | -0.1 to 0.3 |
The compound's relatively low molecular weight and balanced hydrophilic-hydrophobic properties contribute to its potential for favorable pharmacokinetic behavior. The presence of both a carbonyl group and an amino functionality allows this molecule to participate in various chemical interactions, making it valuable in both synthetic chemistry and biological applications.
Structural Features
The molecule contains several important structural elements that determine its reactivity:
-
Carbonyl group - serves as a hydrogen bond acceptor and a site for nucleophilic addition
-
Amino group - can function as a hydrogen bond donor and participates in acid-base reactions
-
Two pyrrolidine rings - provide conformational constraints and influence the spatial orientation of the molecule's functional groups
These structural features create a unique three-dimensional arrangement that enables specific molecular recognition patterns essential for its biological activities .
Biological Activities and Mechanisms
2-(3-Aminopyrrolidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one demonstrates several biological activities that make it relevant for research and potential therapeutic development.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit dipeptidyl peptidase IV (DPP4), an enzyme that plays a crucial role in glucose metabolism and immune function. This inhibition can lead to increased levels of incretin hormones, which are important regulators of insulin secretion.
Structure-Activity Relationships
The presence of the 3-aminopyrrolidine moiety appears to be critical for the compound's biological activities. This structural element shares similarities with other bioactive compounds containing amino-substituted heterocycles that have demonstrated enzyme inhibitory properties.
The table below compares key structural features with related compounds that exhibit similar biological activities:
| Compound | Key Structural Features | Primary Biological Activity |
|---|---|---|
| 2-(3-Aminopyrrolidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one | 3-aminopyrrolidine + pyrrolidine amide | DPP4 inhibition |
| 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one | 4-aminopiperidine + pyrrolidine amide | Similar enzyme inhibition profile |
| Pyrrolidine-based DPP4 inhibitors | Pyrrolidine ring with various substituents | Glucose metabolism regulation |
Research suggests that the positional isomerism of the amino group and the nature of the heterocyclic rings significantly influence binding affinity and selectivity toward target enzymes .
Pharmacological Applications
The structural and biochemical properties of 2-(3-Aminopyrrolidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one suggest several potential pharmacological applications that warrant further investigation.
Metabolic Disease Management
Due to its potential DPP4 inhibitory activity, the compound shares structural similarities with established agents used in diabetes management. DPP4 inhibitors increase the half-life of incretins such as GLP-1 and GIP, which enhance insulin secretion in a glucose-dependent manner, potentially aiding in glycemic control.
Comparative Efficacy
When compared with other heterocyclic compounds containing amino-substituted rings, 2-(3-Aminopyrrolidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one demonstrates a unique profile that combines moderate enzyme inhibition with potentially favorable pharmacokinetic properties. This balance may offer advantages in terms of duration of action and reduced side effects compared to more potent inhibitors.
Chemical Reactivity and Modifications
Understanding the reactivity profile of 2-(3-Aminopyrrolidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one provides valuable insights for developing structural analogs with enhanced properties.
Key Reactive Sites
The compound contains several reactive sites that can undergo various chemical transformations:
-
The primary amino group can participate in:
-
Acylation reactions to form amides
-
Reductive amination to form secondary amines
-
Nucleophilic substitution reactions
-
-
The carbonyl group can undergo:
These reactive sites provide opportunities for structural modifications to optimize biological activity and pharmacokinetic properties.
Analytical Characterization
Accurate characterization of 2-(3-Aminopyrrolidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is essential for ensuring compound identity and purity in research applications.
Spectroscopic Properties
Standard analytical techniques for characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR shows characteristic signals for pyrrolidine ring protons (1.8-2.0 ppm and 3.3-3.5 ppm)
-
The methylene group between the carbonyl and aminopyrrolidine typically appears as a singlet around 3.0-3.2 ppm
-
-
Mass Spectrometry
-
Expected molecular ion peak at m/z 197 [M+H]⁺
-
Characteristic fragmentation patterns including loss of the pyrrolidine group
-
-
Infrared Spectroscopy
-
Carbonyl stretching vibration around 1630-1650 cm⁻¹
-
N-H stretching bands from the primary amine around 3300-3400 cm⁻¹
-
Structure-Based Drug Design Implications
The structural features of 2-(3-Aminopyrrolidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one provide valuable insights for structure-based drug design approaches targeting DPP4 and related enzymes.
Key Pharmacophore Elements
Analysis of the compound's structure reveals several pharmacophore elements that likely contribute to enzyme binding:
-
The basic amino group - can form ionic interactions with acidic residues in enzyme binding pockets
-
The carbonyl oxygen - serves as a hydrogen bond acceptor
-
The pyrrolidine rings - provide hydrophobic interactions and conformational constraints
These pharmacophore elements align with known requirements for effective DPP4 inhibition, suggesting that this compound could serve as a template for developing more potent and selective inhibitors .
Research Applications
2-(3-Aminopyrrolidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has several potential applications in biological and pharmaceutical research.
Enzyme Inhibition Studies
The compound can serve as a valuable tool for studying the structure-activity relationships of DPP4 inhibitors, providing insights into the molecular requirements for effective enzyme inhibition. This information can guide the development of more potent and selective inhibitors with improved pharmacological properties.
Medicinal Chemistry
As a building block in medicinal chemistry, this compound offers a versatile scaffold for creating libraries of analogs with modified substituents and functional groups. Such libraries can be screened for biological activity against various targets, potentially leading to the discovery of novel therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume